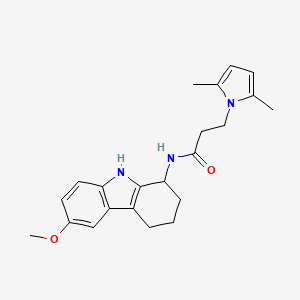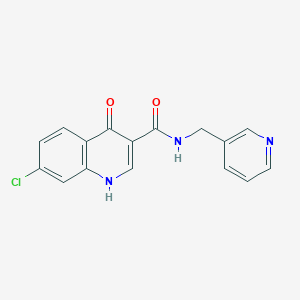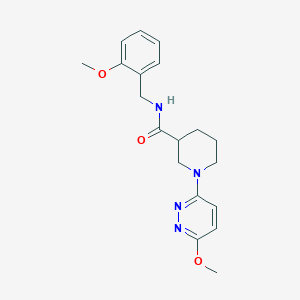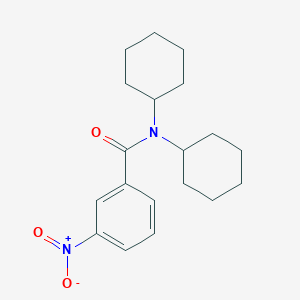
3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a thiazole ring at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-aminothiazole.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.
Amide Bond Formation: The activated 3,4-dichlorobenzoic acid reacts with 2-aminothiazole to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Analytical methods like HPLC and NMR to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to modify the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
作用機序
The mechanism by which 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. The thiazole ring and dichlorobenzamide moiety contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.
3,4-Dichloro-N-(1,2-thiazol-2-yl)benzamide: Variation in the thiazole ring structure.
3,4-Dichloro-N-(1,3-oxazol-2-yl)benzamide: Replacement of the thiazole ring with an oxazole ring.
Uniqueness
3,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
50350-38-4 |
|---|---|
分子式 |
C10H6Cl2N2OS |
分子量 |
273.14 g/mol |
IUPAC名 |
3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-2-1-6(5-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
InChIキー |
ACVZTCINHFMPQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-({N-[(4-benzylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B10978009.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10978018.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10978021.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10978036.png)

![1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10978044.png)

![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B10978056.png)
![1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10978059.png)
